5,6-Dichloronicotinonitrile

Description

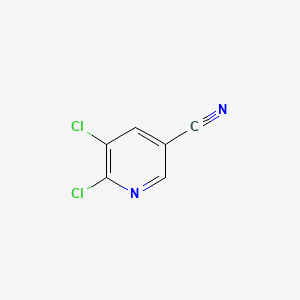

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMLYEZUHCZNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512174 | |

| Record name | 5,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-15-3 | |

| Record name | 5,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile (CAS No. 65189-15-3)

This guide provides a comprehensive technical overview of 5,6-dichloronicotinonitrile, a halogenated pyridine derivative of significant interest to researchers and professionals in synthetic chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights into its handling and utilization.

Introduction and Chemical Identity

This compound, registered under CAS number 65189-15-3, is a dichlorinated cyanopyridine.[1][2][3] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable and reactive building block in organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile intermediate for the synthesis of more complex heterocyclic compounds, including potential pharmaceutical agents.

Chemical Structure and Identifiers:

| Identifier | Value |

| CAS Number | 65189-15-3[1][2][3] |

| Molecular Formula | C₆H₂Cl₂N₂[1][2] |

| Molecular Weight | 173.00 g/mol [2] |

| IUPAC Name | 5,6-dichloropyridine-3-carbonitrile[4] |

| Synonyms | This compound, 3-Cyano-5,6-dichloropyridine |

| InChI Key | JBMLYEZUHCZNKT-UHFFFAOYSA-N[4] |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C#N[4] |

Synthesis of this compound

While specific, detailed laboratory preparations of this compound are not abundantly available in peer-reviewed literature, a plausible and logical synthetic pathway can be extrapolated from established chemical transformations of analogous pyridine derivatives. A common and effective method for the synthesis of aromatic nitriles is the dehydration of the corresponding amide.

Proposed Synthetic Pathway: Dehydration of 5,6-Dichloronicotinamide

This proposed two-step synthesis starts from the commercially available 5,6-dichloronicotinic acid.

Workflow of the Proposed Synthesis:

Sources

- 1. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453) [hmdb.ca]

- 3. 5,6-Dichloronicotinic acid(41667-95-2) 13C NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]

An In-depth Technical Guide to Dichloronicotinonitriles: Focus on the 4,6-Isomer

A Note to the Researcher: Initial inquiries for "5,6-Dichloronicotinonitrile" did not yield specific data within publicly accessible chemical databases and literature. This suggests that this particular isomer may be a rare, novel, or less-characterized compound. However, the isomeric forms, particularly 4,6-Dichloronicotinonitrile, are well-documented and are of significant interest in synthetic and medicinal chemistry. This guide will, therefore, focus on the properties, synthesis, and applications of the readily available and scientifically significant 4,6-Dichloronicotinonitrile , while also touching upon the synthesis of the 2,6-isomer to provide a broader context for researchers in the field.

Introduction to 4,6-Dichloronicotinonitrile

4,6-Dichloronicotinonitrile is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly pronounced in the development of pharmaceutical intermediates and other specialty chemicals.[1][2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4,6-Dichloronicotinonitrile is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 173.00 g/mol | [2][3][5][6][7] |

| CAS Number | 166526-03-0 | [1][2][4][5][6][7] |

| Appearance | White to off-white solid | [1][2][4] |

| Melting Point | 133-135 °C | [1] |

| Boiling Point | 272.9 ± 35.0 °C (at 760 Torr) | [1] |

| Density | 1.49 ± 0.1 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [4] |

Synthesis and Mechanistic Considerations

The synthesis of dichloronicotinonitrile isomers can be achieved through various routes, often starting from more readily available pyridine derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 4,6-Dichloronicotinonitrile

A common and efficient method for the preparation of 4,6-Dichloronicotinonitrile involves the dehydration of 4,6-dichloronicotinamide. This reaction is typically carried out using a dehydrating agent such as phosphorus trichloride in the presence of a base like pyridine.

Experimental Protocol:

-

Reaction Setup: To a suspension of 4,6-dichloronicotinamide (8.00 g, 41.9 mmol) in acetonitrile (180 mL) at room temperature, slowly add pyridine (20.3 mL, 250 mmol).[1]

-

Addition of Dehydrating Agent: Add phosphorous trichloride (11.7 mL, 126 mmol) dropwise to the mixture over a period of 3 minutes.[1]

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 1.5 hours.[1]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a 0.8 M aqueous sodium hydroxide solution (600 mL).[1]

-

Extraction: Perform multiple extractions with ethyl acetate (6 x 400 mL).[1]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (30% ethyl acetate/hexane) to yield 4,6-dichloronicotinonitrile as a light orange solid.[1]

Causality in Experimental Choices:

-

Pyridine as a Base: Pyridine serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Phosphorus Trichloride as a Dehydrating Agent: PCl₃ is an effective reagent for the conversion of amides to nitriles.

-

Aqueous NaOH Quench: The basic quench neutralizes any remaining acidic species and facilitates the separation of the organic product.

-

Multiple Extractions: This ensures the complete recovery of the product from the aqueous phase.

Synthesis of 2,6-Dichloronicotinonitrile

For comparative purposes, the synthesis of the 2,6-isomer often starts from a different precursor, such as 2,6-dihydroxynicotinamide. This reaction typically employs a stronger chlorinating/dehydrating agent like phosphorus pentachloride.

General Reaction Scheme:

A 2,6-dihydroxynicotinamide derivative is reacted with phosphorus pentachloride in an aromatic solvent, which upon heating, yields the corresponding 2,6-dichloronicotinonitrile.[8] Another approach involves the dehydration of 2,6-dichloronicotinamide using phosphorus oxychloride (POCl₃) with a catalytic amount of tetraethylammonium chloride.[9]

Workflow for the Synthesis of 4,6-Dichloronicotinonitrile

Caption: A step-by-step workflow for the synthesis of 4,6-Dichloronicotinonitrile.

Spectroscopic Characterization

The structural elucidation of 4,6-Dichloronicotinonitrile is confirmed through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H), 7.58 (s, 1H).[1] The two singlets are indicative of the two isolated protons on the pyridine ring.

-

Mass Spectrometry: The molecular ion peak is consistent with the calculated molecular weight. For the related 2,6-isomer, a molecular ion peak [M+H]⁺ of 172.9 has been reported, which aligns with a theoretical molecular weight of 171.9 g/mol for the molecular formula C₆H₂Cl₂N₂.[9]

Applications in Drug Development and Research

Dichloronicotinonitriles are valuable scaffolds in medicinal chemistry due to their ability to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.

-

Pharmaceutical Intermediates: 4,6-Dichloronicotinonitrile is utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

-

Scaffold for Bioactive Molecules: The pyridine core is a common motif in many biologically active compounds. The chlorine atoms on the dichloronicotinonitrile ring can be readily displaced by nucleophiles, providing a convenient handle for the synthesis of libraries of compounds for drug screening.

The nitrile group itself is a common pharmacophore found in over 30 prescribed pharmaceuticals.[10] It is generally robust and not readily metabolized, passing through the body unchanged in most cases.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,6-Dichloronicotinonitrile.

-

Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[1][6]

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[1]

-

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

Logical Relationship of Dichloronicotinonitrile in Chemical Synthesis

Caption: The role of 4,6-Dichloronicotinonitrile as a key intermediate.

Conclusion

While the specific isomer this compound remains elusive in the current chemical literature, its close relatives, particularly 4,6-Dichloronicotinonitrile, are highly valuable and well-characterized compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,6-Dichloronicotinonitrile, underscoring its importance as a versatile building block for researchers and professionals in drug development and chemical synthesis. The provided protocols and safety information are intended to support the safe and effective use of this compound in a research setting.

References

-

4,6-Dichloronicotinonitrile. Amerigo Scientific. [Link]

-

4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. Custom synthesis of biological and pharmaceutical small molecules. [Link]

-

166526-03-0 | 4,6-Dichloronicotinonitrile. Molecular Database - Moldb. [Link]

- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

Sources

- 1. 4,6-DICHLORONICOTINONITRILE | 166526-03-0 [chemicalbook.com]

- 2. jennysynth.com [jennysynth.com]

- 3. 4,6-Dichloronicotinonitrile - Amerigo Scientific [amerigoscientific.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 166526-03-0 | 3H37-5-94 | MDL MFCD08276124 | 4,6-Dichloronicotinonitrile | SynQuest Laboratories [synquestlabs.com]

- 6. 4,6-Dichloronicotinonitrile | 166526-03-0 [sigmaaldrich.com]

- 7. 166526-03-0 | 4,6-Dichloronicotinonitrile - Moldb [moldb.com]

- 8. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 9. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE | lookchem [lookchem.com]

An In-Depth Technical Guide to the Physical Properties of Dichloronicotinonitrile Isomers

Introduction to Dichloronicotinonitriles

Dichloronicotinonitriles are a class of organic compounds characterized by a pyridine ring substituted with two chlorine atoms and a nitrile group. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of more complex molecules. The specific positioning of the chlorine and nitrile substituents on the pyridine ring gives rise to various isomers, each with unique physical and chemical properties that influence their reactivity and potential applications.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.

Molecular Diagram

Below is the chemical structure of 4,6-Dichloronicotinonitrile.

Caption: Molecular structure of 4,6-Dichloronicotinonitrile.

Chemical Identifiers

A compound is unequivocally identified by its CAS number and other chemical codes.

| Identifier | Value | Source |

| Chemical Name | 4,6-Dichloronicotinonitrile | [1][2][3] |

| Synonyms | 4,6-dichloro-3-pyridinecarbonitrile, 3-Cyano-4,6-dichloropyridine | [4] |

| CAS Number | 166526-03-0 | [1][2][3][5] |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][5] |

| Molecular Weight | 173.00 g/mol | [6] |

| InChI Key | VNRGFXKFARXGSX-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physical state, melting and boiling points, and solubility are critical parameters for designing experimental conditions, including reaction setups and purification methods.

Summary of Physical Properties

| Property | Value | Source |

| Physical Form | White to pale-yellow or yellow-brown solid; white crystalline powder | [1] |

| Melting Point | 133-135 °C | [1][2][4] |

| Boiling Point | 272.9 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.49 ± 0.1 g/cm³ (20 °C, 760 Torr) | [4] |

| Flash Point | 118.8 ± 25.9 °C | [4] |

| Vapor Pressure | 0.006 mmHg at 25°C | [4] |

| Solubility | Sparingly soluble in water. | [1] |

| pKa | -1.94 ± 0.10 (Predicted) | [4] |

Solubility Profile

While detailed quantitative solubility data in various organic solvents is not extensively published, the chemical structure suggests that 4,6-Dichloronicotinonitrile is likely soluble in polar aprotic solvents such as acetonitrile, ethyl acetate, and dichloromethane, which are commonly used in its synthesis and purification.[3]

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. Below is a summary of available spectral data for 4,6-Dichloronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for identifying the hydrogen atoms in a molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H), 7.58 (s, 1H).[3]

The two singlets in the ¹H NMR spectrum are consistent with the two non-equivalent protons on the pyridine ring of 4,6-Dichloronicotinonitrile.

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretches: Strong absorptions in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The expected molecular ion peak [M]⁺ for C₆H₂Cl₂N₂ would be observed at m/z 172, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Experimental Protocols: Synthesis and Purification

Understanding the synthesis of a compound provides context for potential impurities and handling procedures.

Synthesis of 4,6-Dichloronicotinonitrile

A general procedure for the synthesis of 4,6-Dichloronicotinonitrile involves the dehydration of 4,6-Dichloronicotinamide.[3]

Workflow Diagram:

Caption: General workflow for the synthesis of 4,6-Dichloronicotinonitrile.

Step-by-Step Protocol: [3]

-

A suspension of 4,6-Dichloronicotinamide in acetonitrile is prepared at room temperature.

-

Pyridine is slowly added to the suspension.

-

Phosphorous oxychloride is then added dropwise.

-

The reaction mixture is heated to 60°C and stirred for 1.5 hours.

-

After cooling to room temperature, the solution is carefully poured into an aqueous sodium hydroxide solution.

-

The product is extracted multiple times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography to yield 4,6-Dichloronicotinonitrile.

Safety and Handling

For 4,6-Dichloronicotinonitrile, the following hazard statements and precautionary measures are noted:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

Conclusion

While the physical properties of 5,6-Dichloronicotinonitrile remain largely uncharacterized in publicly accessible literature, its isomer, 4,6-Dichloronicotinonitrile, has been well-documented. This guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Dichloronicotinonitrile, offering a valuable resource for researchers working with this and related compounds. The provided data on its structure, physicochemical properties, spectroscopic characteristics, and synthesis serves as a foundational reference for its use in further scientific investigation and development.

References

-

SpectraBase. (n.d.). 5,6-Dichloronicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]

-

Corey Organics. (n.d.). 5 6-dichloro nicotinic acid manufacturers. Retrieved from [Link]

-

LookChem. (n.d.). Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]

-

LookChem. (n.d.). Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 166526-03-0 | 3H37-5-94 | MDL MFCD08276124 | 4,6-Dichloronicotinonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. 4,6-DICHLORONICOTINONITRILE | 166526-03-0 [chemicalbook.com]

- 4. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE | lookchem [lookchem.com]

- 5. 166526-03-0|4,6-Dichloronicotinonitrile|4,6-Dichloronicotinonitrile|-范德生物科技公司 [bio-fount.com]

- 6. 166526-03-0 | 4,6-Dichloronicotinonitrile - Moldb [moldb.com]

A Guide to the Authoritative Determination of the Melting Point for 5,6-Dichloronicotinonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-Dichloronicotinonitrile is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties is paramount for its effective use. The melting point is one of the most critical of these properties, serving as a primary indicator of identity, purity, and solid-state stability, while also influencing crucial downstream properties like solubility and bioavailability.

This guide addresses a notable gap in the scientific literature: the absence of a publicly documented, experimentally verified melting point for this compound. Instead of merely reporting a value, this document provides a comprehensive framework for how researchers and drug development professionals can authoritatively determine, validate, and interpret the melting point of this, or any, novel or poorly characterized compound. We will delve into the theoretical underpinnings of the melting phenomenon, provide a detailed standard operating procedure for its determination, and discuss the profound implications of this value in the context of pharmaceutical sciences.

The Pivotal Role of Melting Point in Pharmaceutical Development

In the rigorous landscape of drug discovery and development, the melting point (MP) is far more than a simple physical constant. It is a foundational piece of data that informs critical decisions throughout the development pipeline.

-

Identity and Purity Assessment: A sharp and consistent melting point range is a reliable hallmark of a pure crystalline substance.[1] Conversely, the presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, makes MP determination an indispensable tool for quality control of active pharmaceutical ingredients (APIs) and key intermediates.[3]

-

Informing Physicochemical Properties: The melting point is intrinsically linked to the strength of the crystal lattice forces.[3] A high melting point often correlates with lower solubility, which can, in turn, negatively impact a drug's absorption and bioavailability.[4][5] This relationship is so significant that the melting point is considered a valuable early-stage predictor for oral drug absorption potential.[4][5]

-

Guidance for Process Chemistry and Formulation: Knowledge of the melting point is crucial for the design of crystallization processes, for ensuring the stability of the desired polymorphic form, and for developing robust formulations.[1] It provides critical information about the material's heat resistance and helps ensure that crystallization is complete during manufacturing.[1]

Physicochemical Profile of Dichloronicotinonitrile Isomers: A Comparative Context

| Table 1: Physicochemical Data of Dichloronicotinonitrile Isomers | ||||

| Compound Name | Structure | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| This compound |  | 41667-96-3 | C₆H₂Cl₂N₂ | Data not publicly available [6] |

| 4,6-Dichloronicotinonitrile |  | 166526-03-0 | C₆H₂Cl₂N₂ | 133 - 135 |

| 2,6-Dichloronicotinonitrile |  | 40381-90-6 | C₆H₂Cl₂N₂ | 121 - 124 |

| 3,5-Dichloro-2-pyridinecarbonitrile |  | 85331-33-5 | C₆H₂Cl₂N₂ | 101 - 103 |

| 2,6-Dichloro-5-fluoro-nicotinonitrile |  | 82671-02-1 | C₆HCl₂FN₂ | 89 - 91 |

Note: Structures are illustrative representations.

The variation in melting points among these isomers underscores the importance of precise experimental determination for the 5,6-dichloro variant. Extrapolation or assumption is not a substitute for empirical data.

The Causality of Melting: Purity and the Solid-State Transition

The melting of a pure, crystalline solid is a sharp, well-defined phase transition that occurs at a specific temperature where the solid and liquid phases coexist in equilibrium.[2] Energy, in the form of heat, is required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[2]

The introduction of an impurity disrupts this ordered crystal lattice. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the structure apart, resulting in a lower melting point . Furthermore, as the substance begins to melt, the impurity becomes more concentrated in the remaining solid, progressively lowering the melting point further. This results in the melting process occurring over a broader temperature range .[2] This principle is the foundation of using melting point as a powerful indicator of purity.

Standard Operating Procedure: Authoritative Melting Point Determination

The following protocol outlines a self-validating system for the precise determination of the melting point of a novel compound like this compound using a modern digital melting point apparatus.

Materials and Equipment

-

Sample of this compound (purified, see section 5.2)

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart® SMP series)

-

Melting Point Capillary Tubes (one end sealed)

-

Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine, Acetanilide)

-

Spatula

-

Mortar and Pestle

-

Drying Oven or Vacuum Dessicator

Experimental Workflow

Caption: Experimental workflow for precise melting point determination.

Step-by-Step Methodology

-

Instrument Calibration: Before analyzing the sample, verify the apparatus's accuracy using at least two certified standards that bracket the expected melting point of the sample. The measured values must fall within the certified range of the standards. This step ensures the trustworthiness of the entire measurement system.

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum to remove residual solvents, which can act as impurities and depress the melting point.

-

Using a clean mortar and pestle, grind a small amount of the crystalline sample into a fine, homogeneous powder. This ensures efficient and uniform heat transfer within the sample.[7]

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be 2-3 mm. An overloaded capillary will result in a broad, inaccurate melting range due to poor heat transfer.[7]

-

-

Approximate Melting Point Determination:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This initial, rapid scan saves time and establishes the region of interest.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new, freshly packed capillary of the same sample.

-

Set the starting temperature to 10-15 °C below the approximate melting point and use a slow heating rate of 1-2 °C per minute. Causality: A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.[2]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

-

-

Replicate and Report:

-

Repeat the precise determination at least two more times with fresh samples. The results should be consistent within one degree.

-

Report the melting point as the average range from T_onset to T_clear (e.g., 141.5 - 142.5 °C).

-

System Self-Validation: Ensuring Authoritative Data

For the melting point data to be considered authoritative, the entire system—sample, instrument, and method—must be validated.

Potential Impurities in this compound Synthesis

Understanding the synthetic route is key to anticipating potential impurities. A plausible synthesis of this compound would likely start from 5,6-dichloronicotinic acid. A known industrial process for this precursor involves the multi-step chlorination of 6-hydroxynicotinic acid.[4] The final step would be the conversion of the carboxylic acid to the nitrile, often via an amide intermediate.

Potential impurities could therefore include:

-

Starting Materials: Unreacted 5,6-dichloronicotinic acid or 5,6-dichloronicotinamide.

-

Isomeric Impurities: Incompletely resolved isomers from earlier synthetic steps.

-

Residual Solvents: Solvents used during reaction or purification (e.g., thionyl chloride, DMF, ethyl acetate).[7]

-

By-products: Compounds formed from side reactions during the chlorination or cyanation steps.

A highly pure sample, preferably obtained via recrystallization and confirmed by techniques like HPLC or NMR, is essential for an accurate melting point determination.

The Mixed Melting Point Technique: A Gold Standard for Identity

If a trusted reference standard of this compound were to become available, the mixed melting point technique is a simple yet powerful method to confirm the identity of a newly synthesized batch.

Caption: Logical flow of the mixed melting point identity test.

This technique relies on the principle of melting point depression. If the unknown sample is identical to the reference, the mixture is still a pure substance, and the melting point will be sharp and unchanged. If they are different, the reference compound will act as an impurity in the unknown (and vice versa), causing a significant depression and broadening of the melting point range.

Conclusion

While a definitive melting point for this compound remains to be broadly published, this guide provides the necessary scientific framework and experimental protocol for its authoritative determination. For scientists in drug discovery and development, adhering to such a rigorous, self-validating methodology is not merely an academic exercise. It is a crucial step in generating the reliable, high-quality data necessary to characterize novel chemical entities, control manufacturing processes, and ultimately, develop safe and effective medicines. The principles and techniques detailed herein are fundamental to ensuring the scientific integrity of this most basic, yet most critical, of physical properties.

References

-

Makhija, S. J. et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved January 11, 2026, from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International journal of pharmaceutics, 373(1-2), 24–40. Available at: [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved January 11, 2026, from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

ResearchGate. (2009). An interesting relationship between drug absorption and melting point | Request PDF. Retrieved January 11, 2026, from [Link]

-

Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn..

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved January 11, 2026, from [Link]

-

Methylamine Supplier. (n.d.). 3-Pyridinecarbonitrile, 5,6-Dichloro-. Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 5. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 6. 3-Pyridinecarbonitrile, 5,6-Dichloro- | Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Navigating the Solubility Landscape of 5,6-Dichloronicotinonitrile: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on Determining the Solubility of 5,6-Dichloronicotinonitrile

Introduction: The Significance of this compound in Modern Chemistry

This compound, a halogenated pyridine derivative, represents a critical building block in the synthesis of complex organic molecules. Its structural features, including the electron-withdrawing nitrile group and the reactive chlorine substituents, make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The nitrile functional group is a prevalent feature in numerous approved drugs, often contributing to crucial binding interactions with biological targets.[1] A comprehensive understanding of the solubility of this compound is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. By leveraging established methodologies and understanding the physicochemical properties of analogous compounds, researchers can confidently and accurately map the solubility profile of this important synthetic intermediate.

Understanding Solubility: A Physicochemical Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a moderately polar pyridine ring, two chlorine atoms, and a polar nitrile group, suggests it will exhibit solubility in a range of organic solvents.

Based on qualitative information available for structurally similar compounds like 2,5-Dichloronicotinonitrile, it is anticipated that this compound will be soluble in common polar aprotic and some non-polar organic solvents.[2] For instance, dichloromethane is often used as a solvent for reactions involving dichlorinated nicotinonitriles, indicating good solubility.[2] Furthermore, the use of solvent systems like ethyl acetate/petroleum ether for chromatographic purification of related compounds suggests solubility in both moderately polar and non-polar environments.[2]

Quantitative Solubility Determination: A Methodical Approach

To obtain precise solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound and serves as a foundational protocol in chemical and pharmaceutical research.[3]

Experimental Protocol: The Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor

-

Data Presentation:

The determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Solvent 1] | [Temp 1] | [Value] | [Value] |

| [Solvent 2] | [Temp 1] | [Value] | [Value] |

| [Solvent 1] | [Temp 2] | [Value] | [Value] |

| [Solvent 2] | [Temp 2] | [Value] | [Value] |

Table 1: Example of a solubility data summary table.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling of this compound

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[6][8] In case of contact, rinse the affected area immediately and thoroughly with water.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion: Empowering Research Through Foundational Data

A thorough understanding of the solubility of this compound is a critical enabler for its effective use in research and development. While readily available quantitative data is limited, this guide provides the necessary framework and detailed protocols for researchers to confidently determine the solubility of this key chemical intermediate in a variety of solvent systems. By adhering to systematic experimental procedures and rigorous safety practices, scientists can generate the high-quality data needed to accelerate innovation in drug discovery and chemical synthesis.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- SAFETY DATA SHEET - TCI Chemicals. (2025, September 1).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- SAFETY DATA SHEET - Chem Service. (2014, June 2).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).

- Solubility of 2,5-Dichloronicotinonitrile in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Signature of 5,6-Dichloronicotinonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5,6-dichloronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages advanced predictive modeling and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals with the critical spectroscopic information needed for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a nitrile group at position 3. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signature.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl5 [label="Cl", pos="2.6,-1.5!"]; Cl6 [label="Cl", pos="2.6,1.5!"]; C_nitrile [label="C", pos="-2.6,-1.5!"]; N_nitrile [label="N", pos="-3.9,-2.25!"]; H2 [label="H", pos="-2.25,1.3!"]; H4 [label="H", pos="0,-2.5!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C5 -- Cl5 [label=""]; C6 -- Cl6 [label=""]; C3 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="", style=triple]; C2 -- H2 [label=""]; C4 -- H4 [label=""];

// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0,0!", style=invis]; p1 [shape=point, pos="0,1.1!", style=invis]; p2 [shape=point, pos="-0.95,0.55!", style=invis]; p3 [shape=point, pos="-0.95,-0.55!", style=invis]; p4 [shape=point, pos="0,-1.1!", style=invis]; p5 [shape=point, pos="0.95,-0.55!", style=invis]; p6 [shape=point, pos="0.95,0.55!", style=invis]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [style=invis]; }

Figure 1: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established computational algorithms and are corroborated by experimental data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.4 - 8.6 | d | ~2.0 |

Predicted in CDCl₃

Interpretation and Rationale:

-

Chemical Shifts: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the chlorine substituents, resulting in chemical shifts in the downfield region of the spectrum. The H-2 proton is expected to be the most deshielded due to its proximity to the ring nitrogen.

-

Multiplicity and Coupling: The H-2 and H-4 protons are expected to appear as doublets due to meta-coupling with each other. The typical magnitude for a four-bond coupling (⁴J) in a pyridine ring is around 2-3 Hz.

Experimental Workflow: A Note on Sample Preparation and Acquisition

For researchers intending to acquire experimental NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrument Setup: Utilize a standard NMR spectrometer (300 MHz or higher for better resolution).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 118 - 121 |

| C-4 | 145 - 148 |

| C-5 | 135 - 138 |

| C-6 | 148 - 151 |

| CN | 115 - 118 |

Predicted in CDCl₃

Interpretation and Rationale:

-

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the chlorine substituents. The carbons directly attached to chlorine (C-5 and C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be significantly downfield.

-

The nitrile carbon (CN) typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile group and the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong |

| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium to Strong |

| C-Cl | 700 - 850 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

Interpretation and Rationale:

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the C≡N stretching vibration.

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1550-1600 cm⁻¹ region.

-

Carbon-Chlorine Stretch: The C-Cl stretching vibrations are expected in the fingerprint region.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₂Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant peak will be at m/z 172 (for ³⁵Cl₂), with a significant M+2 peak at m/z 174 (for ³⁵Cl³⁷Cl) and a smaller M+4 peak at m/z 176 (for ³⁷Cl₂), in an approximate ratio of 9:6:1.

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through the loss of chlorine atoms and the nitrile group.

M [label="[C₆H₂Cl₂N₂]⁺˙\nm/z = 172, 174, 176", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl [label="[C₆H₂ClN₂]⁺\nm/z = 137, 139", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_2Cl [label="[C₆H₂N₂]⁺˙\nm/z = 102", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_CN [label="[C₅H₂Cl₂N]⁺˙\nm/z = 146, 148, 150", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> M_minus_Cl [label="- Cl"]; M_minus_Cl -> M_minus_2Cl [label="- Cl"]; M -> M_minus_CN [label="- CN"]; }

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will likely produce the molecular ion and characteristic fragments. Electrospray Ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data and interpretations, grounded in established spectroscopic principles and comparisons with analogous structures, offer a valuable resource for researchers working with this compound. It is our hope that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings. As experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.

References

-

Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

5,6-Dichloronicotinonitrile reactivity and functional group transformations

An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of 5,6-Dichloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the synergistic effects of the ring nitrogen, two chloro substituents, and a powerful electron-withdrawing nitrile group.[1] This distinct electronic nature imparts a predictable and exploitable reactivity profile, making it a valuable scaffold for the construction of complex molecules in medicinal chemistry and materials science. This guide provides an in-depth exploration of its core reactivity, focusing on the causal mechanisms behind its functional group transformations and offering field-proven insights into its synthetic applications.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Chlorines

The electron-poor character of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reaction class is a cornerstone of its synthetic utility, allowing for the precise installation of a wide array of functional groups. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks one of the chlorinated carbon centers to form a stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] Aromatization is then restored through the expulsion of a chloride ion.

Causality of Regioselectivity: The Preeminence of the C6 Position

A critical aspect of SNAr reactions on this scaffold is the exceptional regioselectivity. Nucleophilic attack occurs almost exclusively at the C6 position over the C5 position. This preference is not arbitrary but is dictated by the electronic stabilization of the Meisenheimer intermediate.

-

Attack at C6: When a nucleophile attacks the C6 position, the resulting negative charge in the intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This provides a potent stabilizing effect, lowering the activation energy for this pathway.

-

Attack at C5: Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. While the charge is stabilized by the adjacent electron-withdrawing nitrile and chloro groups, this pathway is significantly less favored energetically.

This inherent electronic bias makes sequential, selective functionalization of this compound a reliable and powerful synthetic strategy.

Caption: Regioselectivity in SNAr of this compound.

Data Presentation: Scope of SNAr Reactions at C6

The C6 position can be functionalized with a variety of nucleophiles, demonstrating the broad scope of this transformation.

| Nucleophile Source | Reagents and Conditions | Product | Approx. Yield | Reference |

| Malononitrile Dimer | Et3N, MeCN, rt | Triethylammonium salt of C6-substituted product | 70.5% | [5] |

| Amines (e.g., R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 6-Amino-5-chloronicotinonitrile | Good to Excellent | General Knowledge |

| Alkoxides (e.g., NaOMe) | MeOH, rt or Heat | 5-Chloro-6-methoxynicotinonitrile | High | General Knowledge |

| Thiols (e.g., R-SH) | Base (e.g., NaH), Solvent (e.g., THF), rt | 5-Chloro-6-(alkyl/arylthio)nicotinonitrile | High | [6] |

Experimental Protocol: Synthesis of 6-Amino-5-chloronicotinonitrile

This protocol serves as a self-validating system for a typical SNAr amination at the C6 position.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-5-chloronicotinonitrile derivative.

Part 2: Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a complementary and powerful strategy for C-C and C-N bond formation, enabling the introduction of functionalities that are inaccessible through direct SNAr.[7] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Regioselectivity in Cross-Coupling

The regioselectivity of palladium-catalyzed cross-coupling on dichloropyridines can be more nuanced than in SNAr and is highly dependent on the choice of catalyst, ligand, and reaction conditions.[6][11] While the C6 position is often more reactive due to its proximity to the activating pyridine nitrogen, selective functionalization at C5 can be achieved. Generally, the first coupling occurs at the more reactive site, leaving the second chloro-substituent available for a subsequent, different coupling reaction, a strategy that unlocks immense molecular diversity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. baranlab.org [baranlab.org]

A Theoretical Deep Dive into 5,6-Dichloronicotinonitrile: A Computational Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 5,6-dichloronicotinonitrile, a molecule of interest in medicinal chemistry and materials science. We delve into the core computational methodologies that enable a deep understanding of its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed, step-by-step protocols for performing and interpreting quantum chemical calculations. By synthesizing established theoretical practices, this guide serves as a robust starting point for in silico exploration of this and related nicotinonitrile derivatives.

Introduction: The Significance of Nicotinonitrile Derivatives

Nicotinonitrile (3-cyanopyridine) derivatives are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their diverse biological activities include antibacterial, antitumor, anticancer, and antiviral properties.[1] Beyond their pharmaceutical applications, the unique photophysical characteristics of nicotinonitriles make them promising candidates for applications in nonlinear optics, liquid crystal technologies, and organic light-emitting devices (OLEDs).[1] The subject of this guide, this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed theoretical investigation to unlock its full potential.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] They provide a cost-effective and powerful means to predict and understand molecular properties at the atomic level, guiding experimental efforts and accelerating the design of new molecules with desired functionalities.[2] This guide will outline a comprehensive computational protocol for characterizing this compound.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol is designed to provide accurate and reproducible results for the structural, vibrational, and electronic properties of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[3]

-

Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost.[2][4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electron distribution, especially in a molecule with electronegative atoms and a cyano group.

-

Procedure:

-

Construct the initial molecular structure of this compound.

-

Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

-

Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Output Analysis: The optimized bond lengths, bond angles, and dihedral angles provide the equilibrium geometry. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[6][7]

Diagram: Computational Workflow for Structural and Vibrational Analysis

Caption: The relationship between optimized geometry and the prediction of chemical reactivity and stability through FMO and MEP analysis.

Nonlinear Optical (NLO) Properties: Exploring Material Applications

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. [8][9][10]Theoretical calculations can predict the NLO properties of a molecule, guiding the synthesis of new materials.

Experimental Protocol:

-

Software and Method: Calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure:

-

Perform a frequency-dependent calculation to obtain the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

-

These parameters are crucial for evaluating the NLO response of the molecule.

-

-

Data Presentation: The calculated values should be presented in a clear, tabular format for easy comparison with known NLO materials.

Table 2: Calculated Nonlinear Optical Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | [Calculated Value] |

| Mean Polarizability (α) | [Calculated Value] |

| First Hyperpolarizability (β) | [Calculated Value] |

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and nonlinear optical properties, researchers can gain significant insights into the fundamental characteristics of this molecule. The presented methodologies, based on well-established DFT calculations, provide a reliable and self-validating system for computational investigation.

The theoretical data generated through these studies will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and the evaluation of biological activity or material properties. Furthermore, the computational models can be extended to study intermolecular interactions, reaction mechanisms, and the design of novel derivatives with enhanced properties. The convergence of theoretical and experimental approaches will undoubtedly accelerate the discovery and development of new applications for this compound and related compounds.

References

-

Puzzarini, C., Biczysko, M., & Barone, V. (2011). Accurate Anharmonic Vibrational Frequencies for Uracil: The Performance of Composite Schemes and Hybrid CC/DFT Model. Journal of Chemical Theory and Computation, 7(11), 3702–3710. [Link]

-

Baglan, H., & Cinar, M. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. [Link]

-

Al-Omair, M. A., El-Emam, A. A., & El-Shafey, O. M. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(15), 5897. [Link]

-

Karabacak, M., Cinar, M., & Kurt, M. (2015). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto University Research Portal. [Link]

-

Javed, S., Sharma, A., Khanum, G., & Kumar, A. (2022). Conformational stability, quantum computational, spectroscopic, molecular docking and molecular dynamics of 2-Hydroxy-1-Naphthaldehyde. Journal of Molecular Structure, 1262, 133030. [Link]

-

Hassan, A. M., & Abbas, T. A. (2023). Linear and Non-Linear Optical Properties of Some Natural Dyes. International Journal of Engineering and Technology Innovation, 13(4), 287-295. [Link]

-

Sathish, M., et al. (2023). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Journal of Molecular Structure, 1275, 134658. [Link]

-

Marder, S. R., Sohn, J. E., & Stucky, G. D. (Eds.). (1991). Materials for Nonlinear Optics: Chemical Perspectives. American Chemical Society. [Link]

-

Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82. [Link]

-

Venkatraman, B. R., et al. (2023). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] based on DFT. Journal of Molecular Structure, 1277, 134845. [Link]

-

Bello, I. T., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Polymers, 14(18), 3899. [Link]

-

Singh, S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 629-649. [Link]

-

Agwupuye, J. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146. [Link]

-

Benhiba, F., et al. (2025). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking analysis. Chemistry Proceedings, 15(1), 1. [Link]

-

Marder, S. R., Sohn, J. E., & Stucky, G. D. (1991). Materials for Nonlinear Optics Chemical Perspectives. DTIC. [Link]

-

Amanote Research. (n.d.). An Experimental and Theoretical Study of the. [Link]

-

Alcolea Palafox, M. (2015). Vibrational spectra and normal coordinate analysis of 2, 5-dichlorobenzonitrile. ResearchGate. [Link]

-

Arjunan, V., & Santhanam, R. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link]

-

Wang, Y., et al. (2024). Nonlinear Absorption Properties of Phthalocyanine-like Squaraine Dyes. Materials, 17(1), 223. [Link]

-

Khan, I., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 9(3), 3988–4002. [Link]

-

Gayathri, R., & Arivazhagan, M. (2011). Vibrational Spectroscopy Investigation and HOMO, LUMO Analysis Using DFT (B3LYP) on the Structure of 1,3-dichloro 5-nitrobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 242-250. [Link]

-

Srivastava, A., et al. (2015). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Semantic Scholar. [Link]

-

Lemaire, D. G., & Ruzsicska, B. P. (1993). Comparative computational investigation of the reaction mechanism for the hydrolytic deamination of cytosine, cytosine butane dimer and 5,6-saturated cytosine analogues. ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

-

Asian Journal of Physics. (n.d.). Nonlinear-optical-transmission-and-optical-power-limiting-characteristics. [Link]

-

Eno, E. J., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146. [Link]

-

Malar Wezhli, M., et al. (2023). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives: A comparative study on Ethyl, Benzene and Furan sulfonyl Piperazine. Journal of Molecular Structure, 1277, 134324. [Link]

-

Adole, V. A., et al. (2021). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(3-Nitrophenyl) Prop-2-En-1-One. Oriental Journal of Chemistry, 37(2), 345-356. [Link]

Sources

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. research.aalto.fi [research.aalto.fi]

- 5. Vibrational spectroscopy investigation and HOMO, LUMO analysis using DFT (B3LYP) on the structure of 1,3-dichloro 5-nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH | Semantic Scholar [semanticscholar.org]

- 8. Linear and Non-Linear Optical Properties of Some Natural Dyes | IIETA [iieta.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloronicotinonitrile is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, starting from its precursor 5,6-dichloronicotinic acid, its known chemical and physical properties, and its applications as a building block in medicinal chemistry. While the specific historical account of its initial discovery and synthesis is not prominently documented in readily available scientific literature, this guide consolidates the existing knowledge to provide a practical resource for researchers.

Introduction

This compound, with the chemical formula C₆H₂Cl₂N₂, is a member of the dichloropyridine family, a class of compounds recognized for their utility as versatile synthons in organic chemistry. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts distinct reactivity, allowing for a range of chemical modifications. These substitutions can influence the molecule's electronic properties and provide handles for further functionalization, making it a key component in the development of novel bioactive compounds. This guide will delve into the synthetic pathways, chemical characteristics, and the role of this compound in the broader landscape of chemical research and development.

Synthesis of this compound: A Plausible Pathway

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, a logical and commonly employed synthetic strategy involves a two-step process starting from 5,6-dichloronicotinic acid. This process includes the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to yield the nitrile.

Step 1: Synthesis of the Precursor, 5,6-Dichloronicotinic Acid

The synthesis of the key precursor, 5,6-dichloronicotinic acid, has been documented. One common method involves the hydrolysis of its ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 5,6-Dichloronicotinate [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (50 mL, in a 4:1:1 v/v/v ratio).

-

Hydrolysis: To the stirred solution, add a 2N aqueous solution of sodium hydroxide (6.75 mL, 13.5 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Acidification: Acidify the remaining aqueous solution to a pH of approximately 2 using a 2N hydrochloric acid solution.

-

Extraction: Extract the acidified mixture with diethyl ether (3 x 30 mL).

-